![molecular formula C11H10F2N2O B12084002 {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールは、ピラゾール類に属する化学化合物です。この化合物は、ピラゾール環に結合したジフルオロフェニル基と、メタノール基をさらに結合した特徴があります。この化合物のユニークな構造は、科学研究や産業応用の様々な分野で注目されています。
製法
合成経路と反応条件
{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールの合成には、通常、2,4-ジフルオロベンジルクロリドと4-ヒドロキシピラゾールを塩基性条件下で反応させることが含まれます。反応は通常、炭酸カリウムなどの塩基を、ジメチルホルムアミド (DMF) などの適切な溶媒中で、高温で実施されます。得られた生成物は、再結晶やクロマトグラフィーなどの標準的な手法を用いて精製されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に行う場合があります。連続フロー反応器や自動化システムを使用することで、生産工程の効率と収率を向上させることができます。さらに、温度、圧力、溶媒選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 2,4-difluorobenzyl chloride with 4-hydroxypyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
反応の種類
{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールは、次のような様々な化学反応を起こす可能性があります。
酸化: メタノール基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: ピラゾール環は、特定の条件下で還元されて、ジヒドロピラゾール誘導体を生成する可能性があります。
置換: ジフルオロフェニル基は、求核性芳香族置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基の存在下で、置換反応を促進するために使用できます。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: ジヒドロピラゾール誘導体の生成。
置換: 置換されたピラゾール誘導体の生成。
科学研究への応用
化学
化学において、{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、その潜在的な生物活性について研究されています。ジフルオロフェニル基の存在は、化合物の生物学的標的との相互作用に影響を与える可能性があり、創薬および開発のための候補となっています。
医学
医学では、{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールの誘導体は、その治療の可能性について研究されています。この化合物は、特定の酵素や受容体と相互作用する能力があり、新しい医薬品の開発につながる可能性があります。
産業
産業分野では、この化合物は、農薬、染料、その他の特殊化学品の開発に使用されています。この化合物は、そのユニークな化学的特性により、化学合成における中間体としてなど、様々な用途に適しています。
科学的研究の応用
Chemistry
In chemistry, {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the difluorophenyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with specific enzymes or receptors can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as intermediates in chemical synthesis.
作用機序
{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールの作用機序は、特定の分子標的との相互作用を伴います。ジフルオロフェニル基は、化合物の特定の酵素や受容体への結合親和性を高める可能性があり、その活性の調節につながります。ピラゾール環は、水素結合やその他の相互作用にも関与し、化合物の全体的な生物活性に貢献する可能性があります。
類似の化合物との比較
類似の化合物
- 1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-アミン
- 1-[(2,4-ジフルオロフェニル)メチル]-4-ニトロ-1H-ピラゾール
- 1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-3-アミン
独自性
{1-[(2,4-ジフルオロフェニル)メチル]-1H-ピラゾール-4-イル}メタノールは、様々な化学変換を起こすことができるメタノール基が存在することが特徴です。この官能基は、類似の対応物と比較して、化学合成と潜在的な生物活性においてさらなる汎用性をもたらします。
類似化合物との比較
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
- 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Uniqueness
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations. This functional group provides additional versatility in chemical synthesis and potential biological activities compared to its similar counterparts.
特性
分子式 |
C11H10F2N2O |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
[1-[(2,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-9(11(13)3-10)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2 |
InChIキー |
FERFMLSRGZURAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
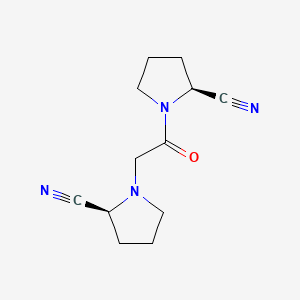

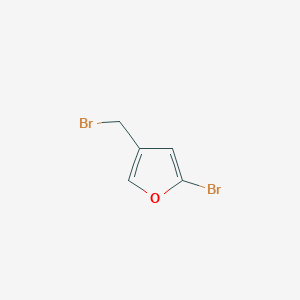
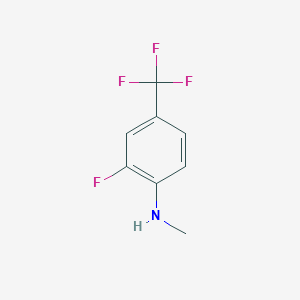
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
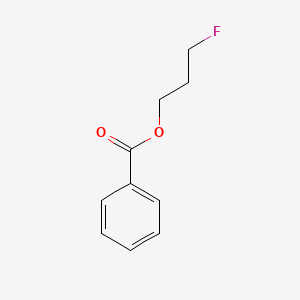
![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
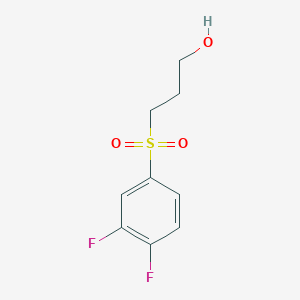



![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
